Raclopride C 11
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Overview
Description
Raclopride C 11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a selective antagonist for dopamine D2 receptors and is often used to study the dopaminergic system in the brain. The compound is labeled with carbon-11, a radioactive isotope, which allows for the visualization of its distribution and binding in the brain using PET scans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raclopride C 11 typically involves the O-methylation of a desmethyl precursor with carbon-11 labeled methyl iodide ([11C]CH3I). This reaction is carried out in a microreactor, which allows for efficient mixing and rapid reaction times. The reaction conditions include the use of dimethyl sulfoxide as a solvent and temperatures ranging from 25°C to 60°C .
Industrial Production Methods: Industrial production of this compound involves the use of automated synthesis modules that can handle the short half-life of carbon-11 (approximately 20 minutes). These modules are designed to perform the radiolabeling, purification, and formulation of the compound in a rapid and efficient manner. The use of microreactor technology has been shown to improve the yield and efficiency of the production process .
Chemical Reactions Analysis
Raclopride C 11 primarily undergoes O-methylation reactions during its synthesis. The common reagents used in these reactions include carbon-11 labeled methyl iodide and dimethyl sulfoxide. The major product formed from these reactions is the radiolabeled this compound, which is then purified using high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Raclopride C 11 is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Its primary application is in PET imaging to study the dopaminergic system in the brain. This includes research on Parkinson’s disease, Huntington’s disease, and various psychiatric disorders. The compound is also used to measure the binding potential of dopamine receptors and to assess the efficacy of dopaminergic drugs .
Mechanism of Action
Raclopride C 11 acts as a selective antagonist for dopamine D2 receptors. It binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in various brain functions. The binding of this compound to dopamine D2 receptors can be visualized using PET imaging, allowing researchers to study the distribution and density of these receptors in the brain .
Comparison with Similar Compounds
Raclopride C 11 is similar to other radiolabeled dopamine receptor antagonists, such as [11C]SCH23390 and [11C]N-methylspiperone. this compound is unique in its selectivity for dopamine D2 receptors and its use in studying the dopaminergic system in the brain. Other similar compounds include [11C]FLB 457 and [11C]PHNO, which also target dopamine receptors but have different binding profiles and applications .
Properties
CAS No. |
97849-54-2 |
---|---|
Molecular Formula |
C15H20Cl2N2O3 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-(111C)methoxybenzamide |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1/i2-1 |
InChI Key |
WAOQONBSWFLFPE-TXWZUYSVSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O[11CH3])Cl)Cl)O |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O |
Key on ui other cas no. |
97849-54-2 |
Synonyms |
C11, Raclopride FLA 870 FLA-870 FLA870 FLB 472 FLB-472 FLB472 Raclopride Raclopride C11 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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